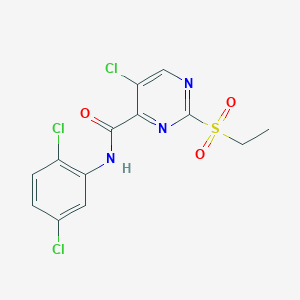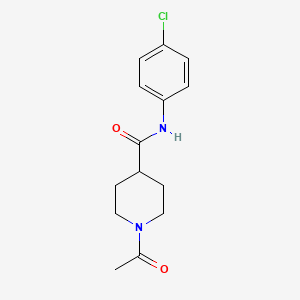
N-(3,4-dimethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential use in the treatment of various diseases. This compound has been shown to have promising results in scientific research, particularly in the field of oncology. In
作用機序
N-(3,4-dimethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide is a selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a crucial role in the survival and proliferation of B-cells. Inhibition of BTK by this compound leads to the suppression of B-cell receptor signaling, which ultimately leads to the death of B-cells. This mechanism of action has been shown to be effective in preclinical studies.
Biochemical and physiological effects:
This compound has been shown to have significant biochemical and physiological effects in preclinical studies. It has been shown to induce apoptosis (cell death) in B-cells, inhibit the proliferation of B-cells, and reduce the levels of various cytokines and chemokines. In addition, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
One of the main advantages of N-(3,4-dimethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide for lab experiments is its selectivity for BTK. This allows for more precise targeting of B-cells, which can lead to more effective treatment of diseases such as B-cell malignancies. However, one limitation of this compound is that it has only been studied in preclinical models, and its efficacy and safety in humans have not yet been fully established.
将来の方向性
There are several future directions for research on N-(3,4-dimethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide. One area of research is the development of combination therapies with other drugs, such as anti-CD20 antibodies or other BTK inhibitors. Another area of research is the investigation of this compound in other diseases, such as multiple sclerosis or Sjogren's syndrome. Additionally, further studies are needed to establish the safety and efficacy of this compound in humans, and to determine the optimal dosing and administration regimens for clinical use.
Conclusion:
This compound is a small molecule inhibitor that has shown promising results in scientific research, particularly in the field of oncology. Its selectivity for BTK allows for more precise targeting of B-cells, which can lead to more effective treatment of diseases such as B-cell malignancies. While there are still limitations and areas of research that need to be addressed, this compound has the potential to be a valuable tool in the treatment of various diseases.
合成法
The synthesis of N-(3,4-dimethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide involves the reaction of 3,4-dimethylphenylamine with 1,4-dibromobutane to form 1-(3,4-dimethylphenyl)piperazine. This intermediate is then reacted with 4-methylsulfonylbenzoic acid to produce this compound. The synthesis method has been well-established and has been reported in various scientific journals.
科学的研究の応用
N-(3,4-dimethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has been studied for its potential use in the treatment of various diseases, particularly in oncology. It has been shown to have promising results in preclinical studies for the treatment of B-cell malignancies, including chronic lymphocytic leukemia and non-Hodgkin's lymphoma. This compound has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-4-methylsulfonylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c1-11-4-5-13(10-12(11)2)15-14(18)16-6-8-17(9-7-16)21(3,19)20/h4-5,10H,6-9H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPXJKKZQVLQBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-hydroxy-2-phenylacetamide](/img/structure/B5431882.png)

![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)acrylonitrile](/img/structure/B5431907.png)

![4-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5431915.png)
![ethyl 2-(4-hydroxy-3-nitrobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5431919.png)
![N-benzyl-2,3,5,6-tetrafluoro-4-[3-(4-morpholinyl)-1-propen-1-yl]aniline hydrochloride](/img/structure/B5431923.png)

![methyl 2-[(4-tert-butylbenzoyl)amino]-3-phenylacrylate](/img/structure/B5431942.png)
![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5431946.png)
![methyl 2-[5-(4-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5431960.png)

![5-{[{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}-N,N-dimethyl-2-pyrimidinamine](/img/structure/B5431967.png)